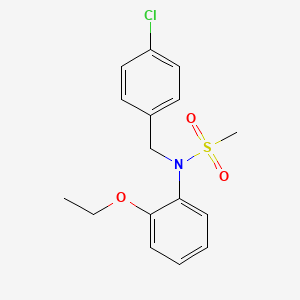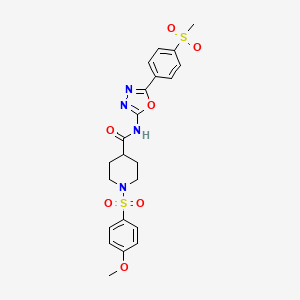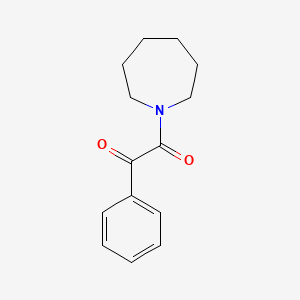![molecular formula C20H14O4 B14130879 [(Pyren-1-yl)methyl]propanedioic acid CAS No. 4643-67-8](/img/structure/B14130879.png)
[(Pyren-1-yl)methyl]propanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Pyren-1-yl)methyl]propanedioic acid is a compound that features a pyrene moiety attached to a propanedioic acid backbone Pyrene is a polycyclic aromatic hydrocarbon known for its unique photophysical properties, making it valuable in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Pyren-1-yl)methyl]propanedioic acid typically involves the attachment of a pyrene moiety to a malonic acid derivative. One common method is the reaction of pyrene-1-methanol with malonic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the pyrene moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
[(Pyren-1-yl)methyl]propanedioic acid can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction of the carboxylic acid groups can yield alcohols or aldehydes.
Substitution: The hydrogen atoms on the pyrene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyrene-1,6-dione or pyrene-1,8-dione.
Reduction: [(Pyren-1-yl)methyl]propanediol or [(Pyren-1-yl)methyl]propanal.
Substitution: Bromopyrene or nitropyrene derivatives.
Wissenschaftliche Forschungsanwendungen
[(Pyren-1-yl)methyl]propanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of DNA intercalation and as a fluorescent marker in cellular imaging.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool in medical imaging.
Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of [(Pyren-1-yl)methyl]propanedioic acid is largely dependent on its ability to interact with biological molecules through π-π stacking interactions and hydrogen bonding. The pyrene moiety can intercalate into DNA, disrupting its structure and affecting gene expression. Additionally, the compound can act as a photosensitizer, generating reactive oxygen species (ROS) upon exposure to light, which can induce cellular damage and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl malonate: A simple ester of malonic acid used in organic synthesis.
Pyrene-1-carboxylic acid: A pyrene derivative with a single carboxylic acid group.
Pyrene-1-methanol: A pyrene derivative with a hydroxymethyl group.
Uniqueness
[(Pyren-1-yl)methyl]propanedioic acid is unique due to the combination of the pyrene moiety and the malonic acid backbone. This structure imparts both the photophysical properties of pyrene and the reactivity of malonic acid, making it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
4643-67-8 |
|---|---|
Molekularformel |
C20H14O4 |
Molekulargewicht |
318.3 g/mol |
IUPAC-Name |
2-(pyren-1-ylmethyl)propanedioic acid |
InChI |
InChI=1S/C20H14O4/c21-19(22)16(20(23)24)10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)18(13)17(11)12/h1-9,16H,10H2,(H,21,22)(H,23,24) |
InChI-Schlüssel |
BRCOJWIRBQVLJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CC(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[(Benzenesulfonyl)methyl]-3-nitrophenyl}-1,3-dioxolane](/img/structure/B14130806.png)
![1-[3-(2-Methylpiperidin-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14130817.png)



![1-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B14130848.png)
![2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-phenylacetamide](/img/structure/B14130852.png)


![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone](/img/structure/B14130863.png)
![2-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-1-nitrobenzene](/img/structure/B14130871.png)
![(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B14130873.png)

